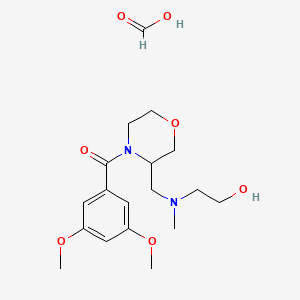

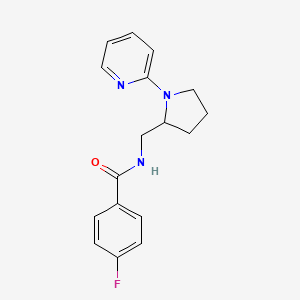

(3,5-Dimethoxyphenyl)(3-(((2-hydroxyethyl)(methyl)amino)methyl)morpholino)methanone formate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

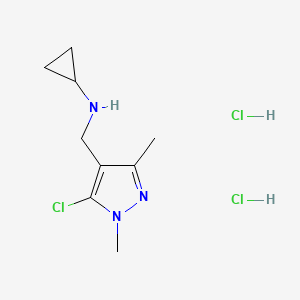

The compound “(3,5-Dimethoxyphenyl)(3-(((2-hydroxyethyl)(methyl)amino)methyl)morpholino)methanone formate” is a chemical substance with the molecular formula C18H28N2O7 . It has a molecular weight of 384.429.

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C18H28N2O7 . The exact arrangement of these atoms and bonds would be determined by various factors, including the conditions under which the compound is synthesized.Aplicaciones Científicas De Investigación

Synthesis and Antioxidant Properties

- Antioxidant and Radical Scavenging Activities: Compounds synthesized from reactions involving similar structural motifs, such as diphenylmethane derivatives and bromophenols, exhibit significant antioxidant and radical scavenging activities. These activities were assessed through various in vitro assays comparing to standard synthetic antioxidants like BHA, BHT, α-tocopherol, and trolox (Balaydın et al., 2010); (Çetinkaya et al., 2012).

Medicinal Chemistry Applications

- Carbonic Anhydrase Inhibitory Capacities: Bromophenol derivatives, synthesized through similar chemical processes, showed effectiveness as inhibitors of the human cytosolic carbonic anhydrase II (hCA II) isozyme. This suggests potential applications in treating conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).

Applications in Polymerization and Organic Chemistry

- Polymerization Photoinitiators: Research into substituted benzophenones and related compounds has shown that their excited state processes can significantly influence the efficiency of polymerization. This includes variations in triplet state lifetimes and reactivity with monomers and oxygen, highlighting the importance of substituent effects in photoinitiated polymerization processes (Fouassier et al., 1995).

Propiedades

IUPAC Name |

(3,5-dimethoxyphenyl)-[3-[[2-hydroxyethyl(methyl)amino]methyl]morpholin-4-yl]methanone;formic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O5.CH2O2/c1-18(4-6-20)11-14-12-24-7-5-19(14)17(21)13-8-15(22-2)10-16(9-13)23-3;2-1-3/h8-10,14,20H,4-7,11-12H2,1-3H3;1H,(H,2,3) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRZYRUWUOHBTOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)CC1COCCN1C(=O)C2=CC(=CC(=C2)OC)OC.C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,5-Dimethoxyphenyl)(3-(((2-hydroxyethyl)(methyl)amino)methyl)morpholino)methanone formate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-((2-(Trifluoromethyl)phenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2384708.png)

![2-chloro-6-fluoro-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2384714.png)

![N-[3-(2-chlorophenyl)-1-methyl-4-oxoquinolin-2-yl]furan-2-carboxamide](/img/structure/B2384717.png)

![5-amino-N-[[4-(3-cyclohexylpropylcarbamoyl)phenyl]methyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B2384723.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzamide](/img/structure/B2384725.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2384729.png)